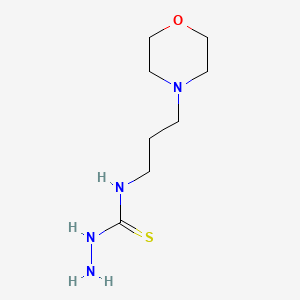

4-(3-Morpholinopropyl)-3-thiosemicarbazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(3-morpholin-4-ylpropyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4OS/c9-11-8(14)10-2-1-3-12-4-6-13-7-5-12/h1-7,9H2,(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEOWFKHBKXPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365213 | |

| Record name | N-[3-(Morpholin-4-yl)propyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32813-48-2 | |

| Record name | N-[3-(Morpholin-4-yl)propyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32813-48-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(3-Morpholinopropyl)-3-thiosemicarbazide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4-(3-Morpholinopropyl)-3-thiosemicarbazide, a molecule of significant interest in medicinal chemistry. Thiosemicarbazides are a class of compounds recognized for their wide array of biological activities, and the incorporation of a morpholine moiety is a well-established strategy to enhance pharmacokinetic properties and biological efficacy.[1][2] This document outlines a robust, two-step synthetic pathway, commencing with the preparation of the key intermediate, 3-morpholinopropyl isothiocyanate. A detailed, step-by-step protocol for the synthesis of the title compound is provided, accompanied by a thorough discussion of the chemical principles underpinning each procedural choice. Furthermore, this guide details the comprehensive analytical techniques required for the unambiguous structural elucidation and purity assessment of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Expected analytical data are presented to serve as a benchmark for researchers undertaking this synthesis. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Scientific Rationale

Thiosemicarbazides and their derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, and antiviral properties.[3] The structural motif of a thiosemicarbazide, characterized by a hydrazine group attached to a thiocarbonyl moiety, provides a versatile scaffold for chemical modification and interaction with biological targets.

The morpholine ring is a privileged structure in drug discovery, frequently incorporated into molecular designs to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2] Its presence can also contribute to enhanced binding affinity with target proteins. The strategic combination of the thiosemicarbazide pharmacophore with a morpholine-containing side chain in this compound presents a compelling case for its investigation as a potential drug candidate. This guide provides the foundational chemical knowledge and practical protocols to enable researchers to synthesize and characterize this promising molecule.

Synthetic Pathway and a Priori Considerations

The synthesis of this compound is most logically approached through a two-step sequence. The first step involves the synthesis of the key electrophilic intermediate, 3-morpholinopropyl isothiocyanate, from the corresponding primary amine. The second, and final, step is the nucleophilic addition of hydrazine to the isothiocyanate to form the target thiosemicarbazide.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-Morpholinopropyl Isothiocyanate

The conversion of a primary amine to an isothiocyanate is a well-established transformation in organic synthesis. A common and effective method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt in situ, which is then treated with a desulfurizing agent.[4] This approach avoids the use of highly toxic reagents like thiophosgene.

Causality of Experimental Choices:

-

Carbon Disulfide (CS₂): Acts as the source of the thiocarbonyl group. The primary amine nitrogen of 4-(3-aminopropyl)morpholine acts as a nucleophile, attacking the electrophilic carbon of CS₂.[5][6]

-

Base: A non-nucleophilic organic base, such as triethylamine, is typically used to facilitate the formation of the dithiocarbamate salt by deprotonating the amine nitrogen, enhancing its nucleophilicity.

-

Desulfurizing Agent: Reagents like carbon tetrabromide (CBr₄) in the presence of a phosphine or a strong base can be employed to promote the elimination of a sulfur atom and formation of the isothiocyanate.[4]

Step 2: Synthesis of this compound

The formation of the thiosemicarbazide is achieved through the nucleophilic addition of hydrazine to the electrophilic carbon of the isothiocyanate group. This reaction is generally high-yielding and proceeds under mild conditions.

Causality of Experimental Choices:

-

Hydrazine Hydrate: Serves as the nucleophile. The terminal nitrogen of hydrazine attacks the central carbon of the isothiocyanate.

-

Solvent: A protic solvent like ethanol or methanol is often used to facilitate the reaction and solubilize the starting materials.

-

Temperature: The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Morpholinopropyl Isothiocyanate

Materials:

-

4-(3-Aminopropyl)morpholine

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Carbon Tetrabromide (CBr₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 4-(3-aminopropyl)morpholine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).

-

Slowly add carbon disulfide (1.1 eq) to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture back to 0 °C and add a solution of carbon tetrabromide (1.1 eq) in DCM dropwise.

-

Stir the reaction at room temperature for an additional 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-morpholinopropyl isothiocyanate as a pale yellow oil.

Protocol 2: Synthesis of this compound

Materials:

-

3-Morpholinopropyl isothiocyanate

-

Hydrazine hydrate (64-85% solution in water)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve 3-morpholinopropyl isothiocyanate (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

-

A white precipitate may form upon addition. Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction completion by TLC.

-

After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any unreacted starting materials and solvent.

-

Dry the product under vacuum to yield this compound as a white solid.

Characterization and Data Interpretation

Unambiguous characterization of the synthesized this compound is crucial for confirming its identity and purity. The following analytical techniques are recommended.

Expected Analytical Data

| Technique | Expected Observations |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be a sharp melting point, characteristic of a pure compound. |

| ¹H NMR | Signals corresponding to the morpholine ring protons (typically around 2.4-2.6 ppm and 3.6-3.8 ppm), the propyl chain protons (multiplets), the NH and NH₂ protons (broad singlets, exchangeable with D₂O). |

| ¹³C NMR | Signals for the morpholine carbons (around 53-54 ppm and 66-67 ppm), the propyl chain carbons, and a characteristic downfield signal for the C=S carbon (typically >180 ppm). |

| IR (ATR) | Characteristic N-H stretching bands (3100-3400 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), N-H bending (around 1600-1650 cm⁻¹), C-O stretching of the morpholine ether (around 1115 cm⁻¹), and a strong C=S stretching band (around 800-850 cm⁻¹ and/or 1300-1400 cm⁻¹). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z corresponding to the molecular weight of the compound plus a proton. |

Detailed Spectroscopic Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The four protons on the carbons adjacent to the morpholine oxygen should appear as a triplet around 3.6-3.8 ppm. The four protons on the carbons adjacent to the morpholine nitrogen should appear as a triplet around 2.4-2.6 ppm. The propyl chain will exhibit three sets of signals: a multiplet for the CH₂ group adjacent to the morpholine nitrogen, a multiplet for the central CH₂ group, and a multiplet for the CH₂ group attached to the thiosemicarbazide nitrogen. The NH and NH₂ protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. Their identity can be confirmed by their disappearance upon addition of a drop of D₂O.

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure. The two equivalent carbons next to the morpholine oxygen will appear around 66-67 ppm, while the two equivalent carbons next to the nitrogen will be found around 53-54 ppm. The three distinct carbons of the propyl chain will have signals in the aliphatic region. A key diagnostic peak will be the thiocarbonyl (C=S) carbon, which is expected to be significantly downfield, typically in the range of 180-185 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide crucial information about the functional groups present. Look for a series of bands in the 3100-3400 cm⁻¹ region corresponding to the N-H stretching vibrations of the NH and NH₂ groups. The C-H stretching of the aliphatic morpholine and propyl groups will be observed between 2800 and 3000 cm⁻¹. A strong band around 1115 cm⁻¹ is characteristic of the C-O-C stretching of the morpholine ether. The C=S stretching vibration often gives rise to bands in the fingerprint region, and can be found around 800-850 cm⁻¹ and/or 1300-1400 cm⁻¹.

Self-Validating Systems and Trustworthiness

The protocols outlined in this guide are designed to be self-validating. The successful synthesis of the 3-morpholinopropyl isothiocyanate intermediate in the first step can be confirmed by IR spectroscopy (disappearance of N-H stretches of the primary amine and appearance of a strong, characteristic isothiocyanate stretch around 2100 cm⁻¹) before proceeding to the final step.

The final product, this compound, should be characterized by the full suite of analytical techniques described. The congruence of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a high degree of confidence in the structural assignment and purity of the synthesized compound. A sharp melting point is also a good indicator of purity.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers in drug discovery and medicinal chemistry can reliably produce and validate this compound of interest. The incorporation of the morpholine moiety into the thiosemicarbazide scaffold holds significant potential for the development of novel therapeutic agents, and this guide serves as a critical resource for enabling such investigations.

References

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

-

Ataman Kimya. N-(3-AMINOPROPYL)MORPHOLINE. [Link]

- Google Patents. (1989). EP0339964A2 - Improved synthesis of 4-methyl-3-thiosemicarbazide.

- Google Patents. (2005). CN1660825A - Method for preparing N-amino propyl morpholine.

- Google Patents. (1953).

-

MDPI. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]

- Google Patents. (1961).

- Google Patents. (1953).

-

Organic Chemistry Portal. (2024). Morpholine synthesis. [Link]

- Google Patents. (2004). EP1377546A2 - Process for producing thiosemicarbazides.

-

ResearchGate. (2022). Reaction of compound 1 with carbon disulfide. [Link]

-

SpectraBase. N-(1-adamantylmethyl)-N'-allylthiourea - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. (2016). a) Reaction between morpholine and carbon disulfide. b) Modification of Amberlyst A-26 with ammonium morpholinedithiocarbamate.. [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

Wikipedia. 4-Methyl-3-thiosemicarbazide. [Link]

-

PubMed. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. [Link]

-

ResearchGate. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

ResearchGate. (2018). Reactions of Carbon Disulfide with N-Nucleophiles. [Link]

-

PubChem. 4-(4-Chlorophenyl)-3-thiosemicarbazide. [Link]

-

CAS. SciFinder. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 4. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 5. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Biological activity of 4-(3-Morpholinopropyl)-3-thiosemicarbazide

An In-depth Technical Guide to the Predicted Biological Activity of 4-(3-Morpholinopropyl)-3-thiosemicarbazide

Executive Summary

This compound is a unique chemical entity combining two moieties of significant pharmacological interest: the thiosemicarbazide core and a morpholinopropyl side chain. While direct experimental data on this specific compound is not extensively available in peer-reviewed literature, a robust predictive analysis of its biological potential can be constructed based on the well-documented activities of its structural components. This guide synthesizes data from analogous compounds to forecast the biological activity profile of this compound, focusing on its potential as an anticancer, antimicrobial, and anticonvulsant agent. We provide not only the mechanistic basis for these predicted activities but also the detailed experimental protocols required to validate these hypotheses, offering a foundational roadmap for researchers and drug development professionals.

Chemical Identity and Synthetic Strategy

This compound is a substituted thiosemicarbazide featuring a flexible propyl linker to a morpholine ring. This structure suggests a favorable physicochemical profile, with the morpholine group potentially enhancing aqueous solubility and pharmacokinetic properties.

Chemical Properties:

-

Molecular Formula: C₈H₁₈N₄OS

-

Molecular Weight: 218.32 g/mol

-

CAS Number: 32813-48-2

-

Predicted Melting Point: 135-137°C

Proposed Synthesis Workflow

The synthesis of N-substituted thiosemicarbazides is a well-established process in medicinal chemistry. A logical and efficient pathway for synthesizing the title compound involves the reaction of 3-morpholinopropyl isothiocyanate with hydrazine hydrate. This method is direct and typically results in high yields.

Protocol for Synthesis:

-

Step 1: Synthesis of 3-morpholinopropyl isothiocyanate (Intermediate). React 3-morpholinopropan-1-amine with thiophosgene or a safer equivalent like 1,1'-thiocarbonyldiimidazole in an inert solvent (e.g., dichloromethane) at 0°C, followed by warming to room temperature.

-

Step 2: Formation of Thiosemicarbazide. To a solution of hydrazine hydrate (1.0 eq) in ethanol, add the synthesized 3-morpholinopropyl isothiocyanate (1.0 eq) dropwise at room temperature.

-

Step 3: Reaction and Isolation. Stir the reaction mixture for 12-24 hours. The product, this compound, will typically precipitate from the solution.

-

Step 4: Purification. Filter the resulting solid, wash with cold ethanol, and recrystallize from a suitable solvent like methanol or an ethanol/water mixture to yield the pure product.

Caption: Proposed synthetic workflow for this compound.

Predicted Anticancer Activity: A Multi-Mechanistic Approach

The thiosemicarbazide scaffold is a cornerstone of a class of compounds known as thiosemicarbazones (formed by condensation with an aldehyde or ketone), which are renowned for their potent anticancer activities. The parent thiosemicarbazide itself shares the key structural features responsible for this activity, primarily its ability to act as a powerful chelator of transition metal ions.

Mechanism 1: Iron Chelation and Ribonucleotide Reductase Inhibition

The most widely accepted mechanism for the anticancer action of thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme in DNA synthesis.[1][2] RNR requires a tyrosyl radical maintained by a di-iron cofactor for its activity. Thiosemicarbazides and their derivatives can chelate this iron, disrupting the enzyme's function, depleting the pool of deoxyribonucleotides (dNTPs), and ultimately arresting the cell cycle in the G1/S phase.[1]

Caption: Mechanism of RNR inhibition via iron chelation by thiosemicarbazides.

Mechanism 2: Induction of Reactive Oxygen Species (ROS)

The metal complexes formed by thiosemicarbazides can be redox-active. In particular, iron and copper complexes can participate in futile redox cycles, transferring electrons to molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS).[3] This elevation in ROS induces overwhelming oxidative stress, damaging cellular components like DNA, lipids, and proteins, and triggering apoptotic cell death pathways.

Quantitative Precedent

While data for the title compound is unavailable, numerous studies on related thiosemicarbazide and thiosemicarbazone derivatives demonstrate potent cytotoxicity against a wide range of cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isatin-based thiosemicarbazones | MOLT-3 (Leukemia) | Varies | [3] |

| Dipyridyl-based thiosemicarbazones | Various | nM to low µM range | [1] |

| General Thiosemicarbazones | A549 (Lung), HeLa (Cervical) | Varies | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability, which is a proxy for cytotoxicity.[5] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa, HepG2) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[5] Viable cells will produce visible purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Predicted Antimicrobial Activity

Thiosemicarbazides are well-documented antibacterial and antifungal agents.[4][7] Their mechanism of action is distinct from their anticancer effects and often involves the disruption of bacterial DNA replication.

Mechanism: Inhibition of Bacterial Topoisomerases

Molecular docking studies and experimental evidence suggest that thiosemicarbazides can act as dual inhibitors of DNA gyrase and topoisomerase IV.[4] These enzymes are critical for managing DNA supercoiling during replication, and their inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

The Role of the Morpholine Moiety

The inclusion of a morpholine ring is a common and effective strategy in medicinal chemistry to improve a compound's pharmacological profile.[1][3][8]

-

Pharmacokinetics: Morpholine is a "privileged structure" that often improves aqueous solubility, metabolic stability, and absorption, which are key for bioavailability.[3][9]

-

CNS Penetration: Its physicochemical properties can also enhance permeability across the blood-brain barrier, a feature relevant for treating CNS infections.[10]

-

Pharmacophore: The morpholine oxygen can act as a hydrogen bond acceptor, potentially improving binding affinity to target enzymes.[11]

Quantitative Precedent

Structurally related thiosemicarbazides have shown promising activity against various bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Trifluoromethylphenyl-thiosemicarbazide | Staphylococcus spp. | 1.95 - 3.9 | [12] |

| Fluorophenyl-thiosemicarbazide | Staphylococcus aureus | 32 - 64 | [12] |

| Thiosemicarbazone Derivative (L1) | Bacillus cereus | 10 mg/L | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14]

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

-

Preparation: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Compound Addition: Add 200 µL of a 2x concentrated stock solution of the test compound to well 1.[15]

-

Serial Dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, and then transfer 100 µL from well 2 to well 3. Continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[15]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in saline, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the wells.[14]

-

Inoculation: Add the standardized inoculum to wells 1 through 11.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]

Predicted Anticonvulsant Activity

Several classes of thiosemicarbazide and thiourea derivatives have been evaluated for anticonvulsant properties.[16] The presence of the morpholine moiety in the target molecule is particularly noteworthy, as it is found in numerous CNS-active drugs and can confer antiseizure activity.[10]

Mechanism and Rationale

While the exact anticonvulsant mechanism for this class is not fully elucidated, potential targets include voltage-gated ion channels and GABAergic systems. The morpholine ring is known to improve blood-brain barrier permeability and can interact with CNS receptors.[10][11] Studies on morpholine itself have shown it can block T-type calcium channels, a mechanism shared by established antiepileptic drugs like ethosuximide. This suggests that this compound is a strong candidate for possessing anticonvulsant effects.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[7][17] It assesses a compound's ability to prevent the spread of seizures through neural circuits.

Step-by-Step Methodology:

-

Animal Preparation: Use adult male mice (e.g., ICR strain, 20-25 g). Allow them to acclimate to the laboratory environment for at least 3 days.[2]

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. Include a vehicle control group. Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed.[18]

-

Electrode Application: Apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice.[17]

-

Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal electrodes using a specialized shock generator.[17][18]

-

Observation: Observe the animal's response. An unprotected animal will exhibit a characteristic tonic hindlimb extension. The primary endpoint is the abolition of this response.[2]

-

Data Analysis: The compound is considered to have anticonvulsant activity if it protects a significant percentage of animals from the tonic hindlimb extension phase. A dose-response study can be conducted to determine the ED₅₀ (the dose that protects 50% of the animals).

Structure-Activity Relationship (SAR) and Future Directions

The combination of the thiosemicarbazide pharmacophore and the morpholinopropyl side chain in a single molecule creates a promising scaffold for drug discovery.

-

The thiosemicarbazide core provides the foundation for metal chelation (anticancer activity) and potential topoisomerase inhibition (antimicrobial activity).

-

The morpholinopropyl side chain is predicted to enhance the drug-like properties of the molecule, improving solubility, metabolic stability, and CNS penetration, which could potentiate both antimicrobial and anticonvulsant effects.

A critical next step in drug development would be to convert the terminal amine of the thiosemicarbazide to a thiosemicarbazone by reacting it with various substituted aldehydes or ketones. This conversion often dramatically increases biological potency, particularly in the anticancer domain, by enhancing the molecule's lipophilicity and chelating ability.

Future research should focus on:

-

Synthesis and Characterization: The actual synthesis and full spectroscopic characterization of this compound.

-

In Vitro Screening: Validation of the predicted anticancer and antimicrobial activities using the protocols outlined in this guide.

-

In Vivo Evaluation: Assessment of anticonvulsant activity in established rodent models like the MES and subcutaneous pentylenetetrazole (scPTZ) tests.

-

Derivative Library: Synthesis of a library of corresponding thiosemicarbazones to explore SAR and optimize potency and selectivity.

References

-

Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. (n.d.). National Institutes of Health. [Link]

-

Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Organic & Medicinal Chemistry International Journal. [Link]

-

Wlaz, P. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test... Springer Nature Experiments. [Link]

-

Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(11), 1963-1983. [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Seizure, Maximal Electroshock, Mouse. (n.d.). Pharmacology Discovery Services. [Link]

-

Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]

-

Ashike, T., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia. [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]

-

Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. [Link]

-

Siddiqui, N., et al. (2013). An Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. International Journal of Medicinal Chemistry. [Link]

-

Molla, M. E., et al. (2014). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides... Jahangirnagar University Journal of Science. [Link]

-

Preparation of 4-phenyl-3-thiosemicarbazide (2). (n.d.). ResearchGate. [Link]

-

Azikiwe, C. C. A., et al. (2010). Selective antiseizure activity of synthetic morpholine in experimental animals. International Scholars Journals. [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Foroumadi, A., et al. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. DARU Journal of Pharmaceutical Sciences. [Link]

-

Preparation of 4-(2-pyridyl)-3-thiosemicarbazide (PTC). (n.d.). ResearchGate. [Link]

-

Azikiwe, C. C. A., et al. (2010). Selective antiseizure activity of synthetic morpholine in experimental animals. International Scholars Journals. [Link]

-

Staszowska-Karkut, M., et al. (2022). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 27(11), 3505. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

An In-depth Technical Guide to 4-(3-Morpholinopropyl)-3-thiosemicarbazide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 4-(3-morpholinopropyl)-3-thiosemicarbazide derivatives and their analogs, a class of compounds demonstrating significant therapeutic potential. Thiosemicarbazides and their corresponding thiosemicarbazones are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2] The strategic incorporation of a 4-(3-morpholinopropyl) substituent is a key design feature intended to enhance aqueous solubility and improve pharmacokinetic profiles, critical attributes for drug development.[3] This document delves into the synthetic methodologies, mechanisms of action, protocols for biological evaluation, and crucial structure-activity relationships (SAR) that govern the efficacy of these compounds. The core mechanism often involves metal chelation, which leads to the inhibition of key enzymes like ribonucleotide reductase and the generation of cytotoxic reactive oxygen species (ROS), making them promising candidates for further investigation in oncology and infectious diseases.[4][5]

Introduction: A Scaffold of Therapeutic Promise

The thiosemicarbazide core (-NH-NH-CS-NH2) is a versatile structural motif that serves as a cornerstone for a vast library of bioactive molecules.[1] Its derivatives, particularly thiosemicarbazones formed by condensation with aldehydes or ketones, are potent chelators of transition metal ions.[5] This chelating ability is central to their biological activity, as it allows them to sequester essential metal cofactors from enzymes, thereby disrupting critical cellular processes.[3][4]

The Strategic Role of the Morpholine Moiety

In drug design, achieving a balance between lipophilicity and hydrophilicity is paramount for optimal absorption, distribution, metabolism, and excretion (ADME). The morpholine ring is a widely used fragment in pharmaceuticals, valued for its ability to confer excellent water solubility.[3] This improved solubility can translate directly to an enhanced pharmacological effect. By incorporating the 4-(3-morpholinopropyl) group at the N4 position of the thiosemicarbazide, we create a hybrid structure with a potent pharmacophore and a solubilizing tail, positioning these analogs as highly attractive drug candidates.[1][3]

Synthesis and Chemical Space

The synthesis of this class of compounds is typically a straightforward, two-step process. The first step involves creating the core intermediate, this compound, which is then reacted with a diverse range of aldehydes or ketones to generate a library of thiosemicarbazone analogs.

General Synthesis Workflow

The general synthetic pathway allows for extensive diversification at the R1 and R2 positions, enabling a thorough exploration of the chemical space to optimize biological activity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(3-Morpholinopropyl)-3-thiosemicarbazide (CAS 32813-48-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(3-Morpholinopropyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and materials science.

Core Chemical Identity

IUPAC Name: 1-amino-3-(3-morpholin-4-ylpropyl)thiourea[1]

Synonyms: this compound, 4-(3-morpholinopropyl)hydrazine-1-carbothioamide

CAS Number: 32813-48-2

Chemical Formula: C₈H₁₈N₄OS[2][3]

Molecular Weight: 218.32 g/mol

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 135-137 °C | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Flash Point | 170.1 °C |

Synthesis and Characterization

Proposed Synthetic Route

The most common method for synthesizing such thiosemicarbazide derivatives involves the reaction of a corresponding hydrazide with an isothiocyanate. In this case, 3-morpholinopropan-1-amine would be the precursor to the required isothiocyanate, which is then reacted with hydrazine. A more direct and likely route would be the reaction of 3-morpholinopropyl isothiocyanate with hydrazine hydrate.

Figure 2: Proposed two-step synthesis of this compound.

Experimental Protocol (General)

The following is a generalized protocol for the synthesis of N-substituted thiosemicarbazides and can be adapted for the synthesis of the title compound.

-

Isothiocyanate Formation:

-

Dissolve 3-morpholinopropan-1-amine in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Cool the solution in an ice bath.

-

Add a solution of thiophosgene or carbon disulfide dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 3-morpholinopropyl isothiocyanate.

-

-

Thiosemicarbazide Synthesis:

-

Dissolve the crude 3-morpholinopropyl isothiocyanate in ethanol or another suitable solvent.

-

Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

-

The reaction is typically exothermic.

-

Continue stirring for a specified period, monitoring the reaction by TLC.

-

The product may precipitate out of the solution upon cooling.

-

Collect the solid product by filtration, wash with cold solvent, and dry.

-

Recrystallization from a suitable solvent (e.g., ethanol) can be performed for purification.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the morpholine ring protons, the propyl chain protons, and the protons of the thiosemicarbazide moiety. Based on a structurally similar compound, 2-(2-(9H-carbazol-9-yl)acetyl)-N-(3-morpholinopropyl)hydrazine-1-carbothioamide, the morpholinopropyl group would likely show characteristic signals.[4] The morpholine protons typically appear as multiplets around 2.3-2.5 ppm and 3.5-3.7 ppm. The propyl chain protons would appear as multiplets in the upfield region.

-

¹³C NMR: The carbon signals for the morpholine ring, the propyl chain, and the thiocarbonyl group (C=S) would be expected. The thiocarbonyl carbon typically resonates at a downfield chemical shift.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be expected for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C=S stretching (around 1000-1200 cm⁻¹), and C-N stretching.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (218.32 g/mol ). Fragmentation patterns can provide further structural information.

-

Reactivity and Potential Applications

Reactivity

The chemical reactivity of this compound is dictated by the functional groups present in its structure: the thiosemicarbazide moiety and the morpholine ring.

-

Thiosemicarbazide Moiety: This group is known to be a versatile building block in organic synthesis. The terminal amino group and the thione group can participate in various cyclization reactions to form a wide range of heterocyclic compounds, such as triazoles, thiadiazoles, and thiazolidinones. These heterocyclic derivatives are often explored for their pharmacological activities. The sulfur and nitrogen atoms in the thiosemicarbazide group also act as excellent ligands for metal ions, forming stable coordination complexes.

-

Morpholine Ring: The nitrogen atom in the morpholine ring is basic and can be protonated to form salts. This feature can influence the solubility and pharmacokinetic properties of the molecule.

Potential Applications in Drug Development

Thiosemicarbazide and its derivatives have garnered significant interest in the field of medicinal chemistry due to their broad spectrum of biological activities. While specific studies on this compound are limited, the general class of compounds has shown promise in several therapeutic areas:

-

Antimicrobial Agents: Many thiosemicarbazide derivatives have demonstrated potent antibacterial and antifungal activities. Their mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth or to inhibit specific enzymes.

-

Anticancer Agents: A number of thiosemicarbazones, derived from thiosemicarbazides, have been investigated as anticancer agents. They are believed to exert their cytotoxic effects through various mechanisms, including the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of apoptosis. Recent studies on carbazole hydrazine-carbothioamide scaffolds have highlighted their potential as anticancer agents.[4]

-

Antiviral Activity: Certain thiosemicarbazones have shown activity against a range of viruses, including those responsible for smallpox and influenza.

The presence of the morpholine moiety in this compound is a common feature in many approved drugs and is often incorporated to improve physicochemical properties such as solubility and to modulate biological activity.

Safety and Handling

Hazard Identification: Based on supplier safety data sheets, this compound should be handled with care. It is advisable to avoid contact with skin and eyes, and to prevent inhalation of dust.

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a molecule with a chemical structure that suggests significant potential for further investigation, particularly in the realm of medicinal chemistry. The versatile reactivity of the thiosemicarbazide core, combined with the favorable pharmacokinetic properties often associated with the morpholine group, makes it an attractive scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential applications in drug discovery and materials science.

References

-

Weifang Yangxu Group Co., Ltd. 4-[3-(4-MORPHOLINO)PROPYL]-3-THIOSEMICARBAZIDE. Available from: [Link]

-

Chemsrc. CAS#:32813-48-2. Available from: [Link]

-

LookChem. 1-amino-3-(3-morpholin-4-ylpropyl)thiourea. Available from: [Link]

-

Chemical Register. Morpholinopropyl thiosemicarbazide. Available from: [Link]

-

Al-Ostath, A., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Scientific Reports, 14(1), 1-16. Available from: [Link]

-

Saeed, A., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8753. Available from: [Link]

-

Al-Salami, B. K., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Journal of Chemistry, 2023, 1-11. Available from: [Link]

-

Wang, Y., et al. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 845-856. Available from: [Link]

-

Alsaad, H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 415-428. Available from: [Link]

Sources

- 1. nova-chemistry.lookchem.com [nova-chemistry.lookchem.com]

- 2. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 3. 4-[3-(4-MORPHOLINO)PROPYL]-3-THIOSEMICARBAZIDE | 32813-48-2 [chemicalbook.com]

- 4. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Morpholino-Containing Thiosemicarbazides

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core spectroscopic techniques utilized in the structural elucidation and characterization of morpholino-containing thiosemicarbazides. As a class of compounds with significant interest in medicinal chemistry, a thorough understanding of their spectroscopic properties is paramount for drug discovery and development. This document moves beyond a simple recitation of methods to offer insights into the causality behind experimental choices and to establish a framework for self-validating protocols.

Introduction: The Significance of Morpholino-Containing Thiosemicarbazides

Thiosemicarbazides and their derivatives are a versatile class of compounds extensively studied for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] The incorporation of a morpholino moiety into the thiosemicarbazide scaffold can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing its potential as a therapeutic agent.[3] Accurate and comprehensive spectroscopic analysis is the cornerstone of synthesizing and evaluating these novel chemical entities, ensuring structural integrity and purity, which are critical for advancing from lead compound to clinical candidate.

Spectroscopic techniques are indispensable tools in the pharmaceutical industry, providing crucial information about a compound's structure, purity, and concentration.[4] For morpholino-containing thiosemicarbazides, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide will delve into the application and interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[5] For morpholino-containing thiosemicarbazides, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the chemical environment of specific protons and carbons.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Key Diagnostic Signals:

-

Morpholino Protons: The morpholine ring typically exhibits two distinct multiplets due to the methylene protons adjacent to the oxygen and nitrogen atoms.[6]

-

O-CH₂ Protons: These protons are deshielded by the electronegative oxygen atom and typically appear as a multiplet in the range of δ 3.6-3.9 ppm. The multiplet often appears as a triplet-like pattern due to coupling with the adjacent N-CH₂ protons.[7][8]

-

N-CH₂ Protons: These protons are generally found further upfield compared to the O-CH₂ protons, typically in the range of δ 2.7-3.1 ppm, also as a multiplet.[7] The exact chemical shift is influenced by the substituent on the nitrogen atom.

-

-

Thiosemicarbazide Backbone Protons:

-

N-H Protons: The chemical shifts of the N-H protons can be highly variable and are often broad due to quadrupole broadening and exchange with solvent. They typically appear in the downfield region of the spectrum (δ 8.0-12.0 ppm).[9][10] The presence of multiple N-H signals can help confirm the thiosemicarbazide structure.[11]

-

C-H Protons (if applicable): If the thiosemicarbazide is derived from an aldehyde or ketone, the proton on the imine carbon (-N=CH-) will appear as a singlet in the region of δ 8.0-8.6 ppm.[1]

-

-

Aromatic Protons (if present): Protons on any aromatic substituents will appear in their characteristic region, typically δ 6.5-8.5 ppm.[12]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified morpholino-containing thiosemicarbazide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can help to sharpen N-H proton signals.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at δ 2.50 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule.

Key Diagnostic Signals:

-

Thiocarbonyl Carbon (C=S): This is one of the most characteristic signals and appears significantly downfield, typically in the range of δ 175-185 ppm.[1]

-

Morpholino Carbons:

-

O-CH₂ Carbons: These carbons are deshielded by the oxygen and appear in the range of δ 65-70 ppm.[6]

-

N-CH₂ Carbons: These carbons are typically found in the range of δ 45-55 ppm.

-

-

Imine Carbon (C=N): If present, the imine carbon will resonate in the region of δ 135-150 ppm.[1]

-

Aromatic Carbons (if present): These will appear in their characteristic region of δ 110-160 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans is necessary compared to ¹H NMR.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4][13]

Characteristic Vibrational Frequencies:

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3100-3400 | Medium-Strong |

| C-H (aliphatic) | Stretching | 2850-3000 | Medium-Strong |

| C=N | Stretching | 1620-1680 | Medium |

| C=S | Stretching | 1050-1250, 700-850 | Medium-Weak |

| C-N | Stretching | 1020-1250 | Medium |

| C-O-C (ether) | Stretching | 1070-1150 | Strong |

Interpretation Insights:

-

The N-H stretching region (3100-3400 cm⁻¹) can show multiple bands, corresponding to the different N-H groups in the thiosemicarbazide moiety.[14][15] The presence of a broad band in this region can also indicate hydrogen bonding.

-

The C=S stretching vibration is often weak and can be difficult to assign definitively as it can couple with other vibrations.[16] It is often identified in the fingerprint region and can sometimes be found as two bands.[17]

-

The strong absorption band for the C-O-C stretch of the morpholine ring is a key diagnostic feature.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

Solid Samples (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.[13] It is useful for characterizing chromophores, which are the parts of a molecule that absorb light.[13]

Expected Absorptions:

Morpholino-containing thiosemicarbazones typically exhibit two main absorption bands:

-

π → π* transition: This high-intensity band is usually observed at a shorter wavelength (around 280-320 nm) and is associated with the conjugated system, including the C=N and C=S double bonds and any aromatic rings.[18]

-

n → π* transition: This lower-intensity band is found at a longer wavelength (around 330-380 nm) and is attributed to the excitation of a non-bonding electron from the sulfur or nitrogen atom to an anti-bonding π* orbital.[19]

The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the molecule.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be chosen to give an absorbance reading between 0.2 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference.

-

Fill a second cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each band.

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Caption: Relationship between structure and spectroscopic techniques.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[20]

Key Information from MS:

-

Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule that has been ionized, and its m/z value gives the molecular weight of the compound. For thiosemicarbazones, the molecular ion peak may sometimes be weak or absent due to facile fragmentation.[21]

-

Fragmentation Pattern: The molecule can break apart in the mass spectrometer in a predictable way. The resulting fragment ions provide valuable clues about the structure of the molecule. Common fragmentation pathways for thiosemicarbazones involve cleavage of the N-N bond, the C-N bonds, and loss of small neutral molecules like ammonia or H₂S.[20][21]

-

Isotopic Pattern: The presence of sulfur (with its ³⁴S isotope) will result in a characteristic M+2 peak with an abundance of about 4.4% relative to the M⁺ peak, which can help confirm the presence of a sulfur atom in the molecule.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer.

-

The sample is nebulized and ionized.

-

The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.

-

A mass spectrum is generated by plotting the ion intensity versus the m/z ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive ion mode) to determine the molecular weight.

-

Analyze the major fragment ions to deduce the fragmentation pathways and confirm the proposed structure.

-

Conclusion: An Integrated Approach for Unambiguous Characterization

The spectroscopic analysis of morpholino-containing thiosemicarbazides requires a synergistic approach, where the information obtained from each technique complements and validates the others. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy characterizes the electronic properties, and mass spectrometry determines the molecular weight and provides fragmentation data for structural confirmation. By judiciously applying and interpreting the data from these powerful analytical methods, researchers and drug development professionals can confidently characterize these promising therapeutic agents, paving the way for further biological evaluation and development.

References

- Vertex AI Search. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals.

- Simson Pharma Limited. (2025). The Role of Spectroscopy in Modern Pharmaceutical Industry.

- Workman, J. Jr. (n.d.).

- Walsh Medical Media. (n.d.).

- Simson Pharma Limited. (2025). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.

- MDPI. (n.d.).

- Canadian Science Publishing. (n.d.).

- ResearchGate. (n.d.). UV-visible and 1H–15N NMR spectroscopic studies of colorimetric thiosemicarbazide anion sensors.

- Canadian Science Publishing. (n.d.).

- ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group.

- National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis.

- JOCPR. (n.d.). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes.

- ACS Omega. (2020). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis)

- ResearchGate. (n.d.). IR spectra of thiosemicarbazide.

- PubMed. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines.

- IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media.

- ACD/Labs. (2008).

- ResearchGate. (n.d.). Electronic spectral data (nm) of all substituted-thiosemicarbazones...

- ECHEMI. (n.d.). Multiplet shape in proton NMR of morpholines.

- ResearchGate. (2025). Thiosemicarbazides: Synthesis and reactions.

- ResearchGate. (n.d.). UV-Visible Spectral data of thiosemicarbazone and its Ni(II) and.

- Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines.

- ResearchGate. (n.d.). FT-IR spectra of a thiosemicarbazide, b Co(OH)2, c Co(OH)2@Glu, and d...

- Scirp.org. (2015).

- ResearchGate. (n.d.). Table 6 1 H NMR spectral assignments for the thiosemicarbazone ligands...

- Scirp.org. (n.d.).

- JUCR. (2022). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS.

- ChemicalBook. (n.d.). thiosemicarbazide(79-19-6) 1H NMR spectrum.

- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques.

- ResearchGate. (n.d.). 1 H NMR spectrum of compound 4.

-

ResearchGate. (2025). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [ f][13] oxazepin-3 (2H)-ones (thiones).

- National Institutes of Health. (n.d.). Thiosemicarbazide. PubChem.

- PubMed Central. (n.d.). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis)

- Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS.

- ResearchGate. (2025).

- ResearchGate. (2025).

- unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- MDPI. (n.d.). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs.

- unknown. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach).

- MDPI. (n.d.). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review.

- National Institutes of Health. (n.d.).

Sources

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. malvesfalcao.com [malvesfalcao.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. westmont.edu [westmont.edu]

- 12. researchgate.net [researchgate.net]

- 13. paulrpalmer.com [paulrpalmer.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scirp.org [scirp.org]

- 21. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]

Mechanism of action of 4-(3-Morpholinopropyl)-3-thiosemicarbazide

An In-Depth Technical Guide on the Proposed Mechanism of Action of 4-(3-Morpholinopropyl)-3-thiosemicarbazide

Preamble: Navigating the Frontiers of Thiosemicarbazide Research

The quest for novel therapeutic agents has led researchers down many paths, with the thiosemicarbazide scaffold emerging as a particularly fruitful avenue. These compounds, characterized by a core N-N-C=S moiety, exhibit a remarkable breadth of biological activities, including potent anticancer, antibacterial, and antiviral properties.[1][2][3] Our focus here is on a specific, yet under-researched, derivative: This compound .

To date, the scientific literature lacks a detailed elucidation of this molecule's specific mechanism of action. This guide, therefore, adopts a first-principles approach. By dissecting the known functions of the core thiosemicarbazide pharmacophore and analyzing the predictable physicochemical influence of the 4-(3-Morpholinopropyl) substituent, we will construct a robust, multi-faceted, and—most importantly—testable hypothesis for its biological activity. This document is designed not as a static review, but as a dynamic roadmap for researchers, scientists, and drug development professionals to investigate and validate the therapeutic potential of this promising compound.

Part I: The Thiosemicarbazide Pharmacophore: A Hub of Bioactivity

The therapeutic potential of thiosemicarbazide derivatives is intrinsically linked to the unique chemical nature of the thiocarbonohydrazide group. This functional group acts as a versatile chelator and a reactive center, enabling it to interact with multiple biological targets. The prevailing mechanisms, supported by extensive research on analogous compounds, can be categorized into three primary domains.

Enzyme Inhibition: Disrupting Cellular Machinery

Thiosemicarbazides and their more-studied cousins, thiosemicarbazones, are known inhibitors of several critical enzyme classes.

-

Topoisomerases: These enzymes are vital for managing DNA topology during replication and transcription. Certain thiosemicarbazide derivatives have been shown to inhibit bacterial type IIA topoisomerases, specifically by targeting the ATPase activity of subunits like ParE in Topoisomerase IV.[4] This disruption prevents DNA decatenation and leads to growth arrest, a mechanism crucial for antibacterial action.[4] Metal complexes of thiosemicarbazones have also demonstrated significant inhibition of human topoisomerase II, a key target in cancer chemotherapy.[5]

-

Cholinesterases: Several thiosemicarbazone derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[6][7] This positions them as potential therapeutic leads for neurodegenerative diseases like Alzheimer's.

-

Other Enzymes: The scaffold has shown inhibitory activity against a range of other enzymes, including α-glucosidase, which is relevant for diabetes management.[8]

Metal Chelation: A Strategy of Sequestration and Disruption

A defining feature of the thiosemicarbazide scaffold is its ability to act as an efficient chelator of divalent metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). The sulfur and nitrogen atoms form stable coordination complexes with these metals.[5][9] This has profound biological consequences:

-

Deprivation of Essential Co-factors: Many enzymes, including ribonucleotide reductase—the rate-limiting enzyme in DNA synthesis—require iron as a cofactor. By sequestering intracellular iron, thiosemicarbazones effectively starve cancer cells of the building blocks needed for proliferation.[10]

-

Disruption of Iron Homeostasis: This chelation disrupts the delicate balance of iron within the cell, triggering cellular stress responses.

Induction of Oxidative Stress via Redox Cycling

The metal complexes formed by thiosemicarbazides are not inert. Iron and copper complexes, in particular, can be redox-active. They can participate in catalytic cycles that generate highly damaging reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH), through Fenton-like reactions.[10] This induced oxidative stress overwhelms the cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately culminating in apoptotic cell death. This mechanism is thought to be a key driver of their anticancer activity.[10][11]

Part II: The 4-(3-Morpholinopropyl) Substituent: A Modulator of Potency and Pharmacokinetics

The efficacy of a drug is not solely determined by its core pharmacophore but also by its substituents, which govern its absorption, distribution, metabolism, and excretion (ADME) properties. The 4-(3-Morpholinopropyl) group on our target molecule is a strategic addition with several predictable benefits.

-

Enhanced Aqueous Solubility: The morpholine ring is a polar, basic moiety that can be protonated at physiological pH. This significantly increases the water solubility of the parent molecule, which is often a limiting factor for thiosemicarbazide derivatives. Improved solubility aids in formulation and bioavailability.

-

Improved Cell Permeability: The combination of the lipophilic propyl chain and the hydrophilic morpholine ring provides an amphipathic character that can facilitate passage across the cell membrane.

-

Subcellular Localization: The basic nature of the morpholine group may lead to preferential accumulation in acidic organelles, such as lysosomes or the tumor microenvironment, potentially concentrating the drug where it can be most effective.

-

Structural Flexibility: The three-carbon propyl linker provides rotational flexibility, allowing the thiosemicarbazide core and the morpholine group to adopt optimal conformations for target binding and cellular transport.

Part III: An Integrated Hypothesis for the Mechanism of Action of this compound

Synthesizing the known activities of the thiosemicarbazide core with the physicochemical properties conferred by the morpholinopropyl substituent, we propose a multi-pronged mechanism of action, particularly in the context of anticancer activity.

We hypothesize that This compound acts as a pro-drug that, upon entering a cancer cell, chelates intracellular iron, forming a redox-active complex. This complex simultaneously inhibits key metabolic enzymes like topoisomerase and generates high levels of reactive oxygen species, leading to overwhelming oxidative stress and apoptotic cell death.

This proposed pathway is visualized below.

Caption: Proposed multi-pronged mechanism of action.

Part IV: A Framework for Experimental Validation

A hypothesis is only as strong as its ability to be tested. The following protocols form a self-validating system to interrogate the proposed mechanism of action.

Experimental Workflow Overview

The validation strategy follows a logical progression from cell-free biochemical assays to cell-based functional assays.

Caption: High-level experimental validation workflow.

Protocol 1: Topoisomerase IIα DNA Decatenation Assay

Objective: To determine if the compound directly inhibits human topoisomerase IIα activity.

Methodology:

-